molecular formula C14H10F2O2 B7996616 3-((3,4-Difluorophenoxy)methyl)benzaldehyde

3-((3,4-Difluorophenoxy)methyl)benzaldehyde

Cat. No.: B7996616
M. Wt: 248.22 g/mol
InChI Key: FJNWOHFSNLGKAB-UHFFFAOYSA-N
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Description

3-((3,4-Difluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.23 g/mol . This compound is characterized by the presence of a benzaldehyde group attached to a difluorophenoxy methyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-((3,4-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3,4-difluorophenol with benzyl chloride under basic conditions to form the intermediate 3,4-difluorophenoxy methyl benzene. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-((3,4-Difluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-((3,4-Difluorophenoxy)methyl)benzaldehyde is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde groups.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-((3,4-Difluorophenoxy)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The difluorophenoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Comparison with Similar Compounds

3-((3,4-Difluorophenoxy)methyl)benzaldehyde can be compared with other similar compounds such as:

  • 3-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride
  • 3-((3,4-Difluorophenoxy)methyl)piperidine
  • 2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride
  • 2-(3,4-Difluorophenoxy)benzaldehyde

These compounds share the difluorophenoxy group but differ in their functional groups and overall structure, leading to variations in their chemical reactivity and applications .

Properties

IUPAC Name

3-[(3,4-difluorophenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-13-5-4-12(7-14(13)16)18-9-11-3-1-2-10(6-11)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNWOHFSNLGKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)COC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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